molecular formula C14H9F3N2O B6246902 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 1042308-21-3

1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No. B6246902
CAS RN: 1042308-21-3
M. Wt: 278.2
InChI Key:
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Description

1-[4-(Trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one, also known as TFMBD, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid, soluble in organic solvents, and is used in a variety of scientific applications. TFMBD is a versatile compound with a wide range of applications, including drug synthesis, pesticide synthesis, and other scientific research.

Scientific Research Applications

1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other compounds. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is used as a model compound in the study of organic reactions and as a starting material in the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is not yet fully understood. However, it is believed that the compound acts as a proton donor, donating protons to a variety of organic compounds. This proton donation can lead to a variety of reactions, including the formation of new bonds and the rearrangement of existing bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one may act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one in laboratory experiments is its versatility. The compound can be used in a variety of reactions, including organic synthesis, polymer synthesis, and other scientific research. Furthermore, the compound is relatively stable and can be stored for long periods of time. However, there are some limitations to the use of 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one in laboratory experiments. The compound is relatively expensive and can be difficult to obtain in large quantities. In addition, the compound can be toxic and should be handled with care.

Future Directions

The future of 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one is promising, with a wide range of potential applications in scientific research. One potential application is in the synthesis of new drugs and other compounds. In addition, 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one could be used as an enzyme inhibitor in the treatment of certain diseases. Another potential application is in the synthesis of polymers, which could be used in a variety of applications, such as the production of materials for medical devices. Finally, 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one could be used as a model compound in the study of organic reactions, which could lead to the development of new and improved synthetic methods.

Synthesis Methods

1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one can be synthesized using a variety of methods, including the Grignard reaction, the Friedel-Crafts reaction, and the Ullmann reaction. The Grignard reaction involves the reaction of an alkyl halide with magnesium metal in the presence of an aprotic solvent, such as diethyl ether, to form a Grignard reagent. The reagent is then reacted with a carbonyl compound, such as a ketone or aldehyde, to form the desired product. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of an acid catalyst, such as sulfuric acid, to form the desired product. The Ullmann reaction involves the reaction of an aromatic compound with an alkyl halide in the presence of a copper catalyst, such as copper(I) chloride, to form the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one involves the condensation of 4-(trifluoromethyl)aniline with 2-amino-2,3-dihydro-1H-inden-1-one followed by cyclization to form the benzodiazolone ring.", "Starting Materials": [ "4-(trifluoromethyl)aniline", "2-amino-2,3-dihydro-1H-inden-1-one", "Acetic acid", "Sodium acetate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 4-(trifluoromethyl)aniline (1.0 eq) in acetic acid (10 eq) and cool the solution to 0°C.", "Step 2: Slowly add sodium acetate (1.1 eq) to the solution while stirring.", "Step 3: Add 2-amino-2,3-dihydro-1H-inden-1-one (1.0 eq) to the solution and stir for 2 hours at room temperature.", "Step 4: Dilute the reaction mixture with water and extract with ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.", "Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain 1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one as a white solid." ] }

CAS RN

1042308-21-3

Product Name

1-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one

Molecular Formula

C14H9F3N2O

Molecular Weight

278.2

Purity

95

Origin of Product

United States

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